molecular formula C10H10F2O3 B8479964 Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

Cat. No. B8479964
M. Wt: 216.18 g/mol
InChI Key: UHKCOTIMPNHPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate

InChI

InChI=1S/C10H10F2O3/c1-14-6-3-8(11)7(9(12)4-6)5-10(13)15-2/h3-4H,5H2,1-2H3

InChI Key

UHKCOTIMPNHPSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)F)CC(=O)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of PMW04140 (3.37 g, 16.7 mmol) in MeOH (70 mL) containing conc. HCl (15 drops) was heated at reflux overnight. The mixture was allowed to cool and was neutralised with sat aq. NaHCO3. The solvent was removed in vacuo and the residue was dissolved in EtOAc (100 mL) and washed with H2O (100 mL), sat. aq, NaHCO3 (100 mL) and brine (100 mL) then dried (MgSO4) and the solvent was removed in vacuo. The title compound (3.30 g, 92%) was obtained as a pale yellow oil; 1H NMR. (270 MHz, DMSO-d6) 3.61 (2H, s, CH2), 3.69 (3H, s, CH3), 3.76 (3H, s, CH3), 6.40-6.49 (2H, m, ArH); 19F NMR (376.4 MHz, DMSO-d6)-114.4 (d); HRMS (ES+) calcd, for C10H11F2O3 (M++H) 217.0657. found 217.0663; LC/MS (ES+) tr=1.69 min, m/z 216.8 (M+, 100%).
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.